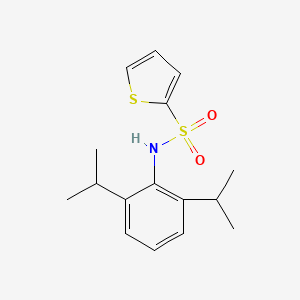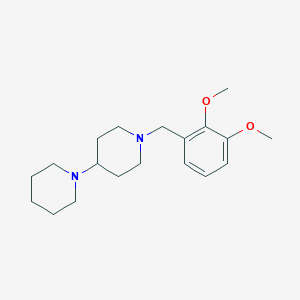![molecular formula C17H16N4S B5690491 2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5690491.png)
2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-4-ethyl-6-[(2-methylbenzyl)thio]-3,5-pyridinedicarbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as AM-694 and belongs to the family of synthetic cannabinoids. The following paper will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of AM-694.
Wissenschaftliche Forschungsanwendungen
AM-694 has been extensively studied for its potential applications in various fields. One of the most significant areas of research is its use as a tool in neuroscience. Studies have shown that AM-694 has an affinity for the CB1 cannabinoid receptor, which is primarily found in the brain. This receptor is involved in various physiological processes, including pain perception, memory, and appetite regulation. Therefore, AM-694 has been used to study the role of the CB1 receptor in these processes.
AM-694 has also been investigated for its potential use in cancer treatment. Studies have shown that AM-694 has anti-tumor properties and can induce apoptosis in cancer cells. Additionally, AM-694 has been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for further research in this field.
Wirkmechanismus
AM-694 acts as a partial agonist of the CB1 receptor, meaning that it binds to the receptor and activates it to a lesser extent than a full agonist. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in various physiological processes. Additionally, AM-694 has been shown to inhibit the uptake of these neurotransmitters, leading to increased levels in the brain.
Biochemical and Physiological Effects
The activation of the CB1 receptor by AM-694 has various biochemical and physiological effects. Studies have shown that AM-694 can induce analgesia, reduce anxiety, and increase appetite. Additionally, AM-694 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
AM-694 has several advantages for use in lab experiments. It has a high affinity for the CB1 receptor, making it a useful tool for studying the role of this receptor in various physiological processes. Additionally, AM-694 has been shown to have low toxicity, making it a relatively safe compound to use in lab experiments.
However, there are also limitations to the use of AM-694 in lab experiments. One of the main limitations is its partial agonist activity, which can make it difficult to interpret results. Additionally, AM-694 has been shown to have a short half-life, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on AM-694. One area of research is the development of more potent and selective CB1 receptor ligands. Additionally, further research is needed to investigate the potential use of AM-694 in cancer treatment. Finally, studies are needed to investigate the long-term effects of AM-694 on the brain and other physiological systems.
Conclusion
In conclusion, AM-694 is a synthetic cannabinoid that has gained significant attention in scientific research due to its potential applications in various fields. It has been extensively studied for its use as a tool in neuroscience and its potential use in cancer treatment. AM-694 acts as a partial agonist of the CB1 receptor, leading to various biochemical and physiological effects. While there are advantages and limitations to its use in lab experiments, there are several future directions for research on AM-694.
Synthesemethoden
AM-694 is synthesized by reacting 2-amino-4-ethyl-6-methoxypyridine-3,5-dicarbonitrile with 2-methylbenzyl chloride in the presence of sodium hydride. The reaction takes place in anhydrous dimethylformamide (DMF) and is carried out at room temperature. The resulting product is then purified using chromatography techniques.
Eigenschaften
IUPAC Name |
2-amino-4-ethyl-6-[(2-methylphenyl)methylsulfanyl]pyridine-3,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-3-13-14(8-18)16(20)21-17(15(13)9-19)22-10-12-7-5-4-6-11(12)2/h4-7H,3,10H2,1-2H3,(H2,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDAOSZZFJMAJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=C1C#N)SCC2=CC=CC=C2C)N)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-ethyl-6-[(2-methylbenzyl)sulfanyl]pyridine-3,5-dicarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 1-[(2,1,3-benzothiadiazol-5-ylamino)carbonyl]-4-piperidinecarboxylate](/img/structure/B5690411.png)

![N~1~,N~1~-dimethyl-N~3~-[2-(5-methyl-1H-benzimidazol-2-yl)ethyl]-1,3-piperidinedicarboxamide](/img/structure/B5690424.png)
![N-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-2,4-dimethylaniline](/img/structure/B5690431.png)
![N-(3-chlorophenyl)-6-[(4-phenyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B5690443.png)


![2-[(2-methoxybenzyl)thio]-1H-benzimidazole](/img/structure/B5690474.png)
![methyl N-({3-oxo-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]dec-8-yl}carbonyl)glycinate](/img/structure/B5690476.png)
![6,6-dimethyl-5,6,9,10-tetrahydro-7H-benzo[h][1,3]thiazolo[2,3-b]quinazolin-7-one](/img/structure/B5690479.png)
![1-(3-furylmethyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5690480.png)
![8-(butylsulfonyl)-2-(cyclopropylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5690484.png)
![3-[2-(3,4-dichlorophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5690493.png)
